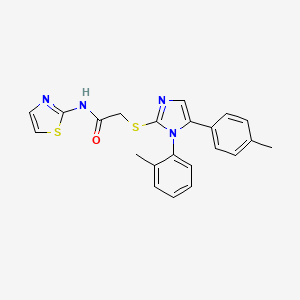

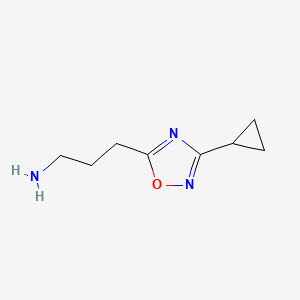

![molecular formula C10H12N2O B2539178 4-[1-羟基-2-(甲基氨基)乙基]苯甲腈 CAS No. 672326-24-8](/img/structure/B2539178.png)

4-[1-羟基-2-(甲基氨基)乙基]苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structure, and reactivity, which can provide insights into the analysis of similar compounds. For instance, the synthesis of N-hydroxy-4-(methylamino)azobenzene and its derivatives is described, which shares a structural motif with the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors in the presence of catalysts or specific reaction conditions. For example, the synthesis of N-hydroxy-4-(methylamino)azobenzene required the use of ascorbic acid as an antioxidant and alkaline hydrolysis of N-benzoyloxy compounds . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile".

Molecular Structure Analysis

The molecular structure of compounds is often determined using techniques such as X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using this method, revealing details about the crystal system and hydrogen bonding . This information is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, providing insights into possible reactions. For example, the reactivity of synthetic N-hydroxy-4-(methylamino)azobenzene to several amino acids was described . Additionally, the inhibition of the cyclotrimerization of benzonitrile by a specific amino lithium imide suggests a mechanism for the cyclotrimerization process . These studies can inform predictions about the reactivity of "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure and reactivity. For example, the unique properties of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, such as its behavior towards various reagents and its dissociation in solution, were characterized using IR, UV/vis, and NMR spectroscopy . These techniques could also be applied to determine the properties of "4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile".

科学研究应用

合成和化学反应

- 一项研究展示了一种生产 4-氨基-1,2-二氢-3-喹啉羧酸盐的一步合成方法,突出了 2-(甲基氨基)苯甲腈在促进共轭加成和烯醇-腈偶联反应中的效用,产率范围为 36% 至 79% (小林等人,1997 年)。这条反应途径为合成喹啉衍生物开辟了新的可能性,喹啉衍生物在医药和有机材料的开发中非常重要。

机理见解和催化

- 对苯甲腈环三聚反应的抑制的研究揭示了环三聚过程可能的机制的新见解。固态中形成一种新的 α-氨基锂酰亚胺,它是一种四聚立方烷,这表明了一种控制腈化合物环三聚反应的新方法 (戴维斯等人,1997 年)。

材料科学与工程应用

- 在材料科学领域,已研究了在蒙脱石 K10 粘土上催化苯甲酸甲酯和 NH3 转化生成苯甲腈和其他产物。这一过程突出了粘土催化剂在高效合成腈和酰胺方面的潜在用途,对可持续化学和工业应用具有重要意义 (瓦利等人,1998 年)。

药理学研究

- 非布索坦合成中间体乙基 2-(3-氰基-4-羟基苯基)-4-甲基噻唑-5-羧酸盐的合成和结构分析展示了 4-[1-羟基-2-(甲基氨基)乙基]苯甲腈衍生物在治疗剂开发中的重要性。优化的合成方法适用于工业制备,强调了化学合成在制药生产中的作用 (邵杰,2010 年)。

非线性光学 (NLO) 性质

- 对乙基 4-[(E)-(2-羟基-4-甲氧基苯基)亚甲基氨基]苯甲酸酯及其衍生物的NLO 性质进行的深入研究利用密度泛函理论 (DFT) 揭示,这些化合物是 NLO 材料的有希望的候选者。通过用更强的给电子基团取代甲氧基基团来显著增强 NLO 性质,为设计先进的 NLO 材料指明了一条途径 (基文等人,2023 年)。

安全和危害

属性

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-8(6-11)3-5-9/h2-5,10,12-13H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTPPDMTYYWSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

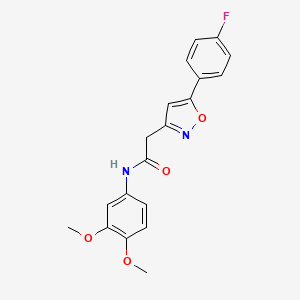

![2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride](/img/structure/B2539095.png)

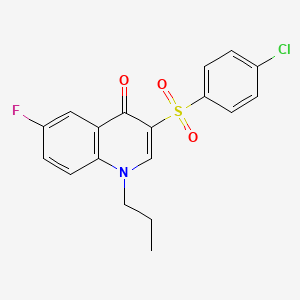

![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)

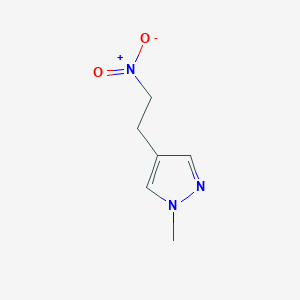

![2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2539098.png)

![N-(3-chloro-4-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2539100.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)

![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2539105.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2539108.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)

![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)